molecular formula C21H22N2O3S2 B2646546 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide CAS No. 941981-34-6

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide

Cat. No.: B2646546
CAS No.: 941981-34-6
M. Wt: 414.54
InChI Key: XRGUVWUAJBAPKA-UHFFFAOYSA-N
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Description

2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide is a synthetic organic compound with the molecular formula C21H22N2O3S2 and a molecular weight of 414.5 g/mol . Its structure features a thiazole core, a 3,5-dimethoxybenzylthio moiety, and an acetamide group linked to an o-tolyl (2-methylphenyl) ring. Compounds containing thiazole and acetamide scaffolds are of significant interest in medicinal chemistry research due to their potential as building blocks for drug discovery . This substance is provided as a high-quality reference standard for use in analytical testing, chemical synthesis, and investigative studies. This product is intended for research purposes only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-14-6-4-5-7-19(14)23-20(24)10-16-13-28-21(22-16)27-12-15-8-17(25-2)11-18(9-15)26-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGUVWUAJBAPKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Benzyl Thioether: The benzyl thioether group is introduced by reacting 3,5-dimethoxybenzyl chloride with a thiol compound.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with o-tolyl acetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid, halogens.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and benzyl thioether groups are key structural features that enable these interactions, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Structural Analog: 2-((3-(3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 19)

  • Substituents: The trifluoromethylbenzothiazole group in Compound 19 enhances hydrophobicity and metabolic stability compared to the o-tolyl group in the target compound.
  • Synthesis: Prepared via coupling of pyrimidinone-thioacetic acid with a benzothiazole amine, achieving similar purity (>95%) to analogs in .

Structural Analog: 2-(((3,5-Dimethylisoxazol-4-yl)methyl)thio)-N-methyl-N-(2-(methyl(o-tolyl)amino)ethyl)acetamide (Compound 5i)

  • Acetamide Branch: Both compounds share an N-(o-tolyl)acetamide group, but Compound 5i includes a methylaminoethyl chain, increasing conformational flexibility .

Thiazole-Benzothiazole Derivatives ()

  • Activity Trends :
    • Anti-inflammatory and antibacterial potency in benzothiazole derivatives (e.g., 5d, 5e) correlates with electron-withdrawing substituents (e.g., nitro groups). The target compound’s 3,5-dimethoxybenzyl group may instead enhance solubility or modulate target affinity .

Biological Activity

The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide is a complex organic molecule that features a thiazole ring, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The findings are supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O2SC_{18}H_{22}N_2O_2S, with a molecular weight of approximately 342.44 g/mol. The structure includes:

  • A thiazole ring , which enhances biological activity.
  • A methoxybenzyl thio group that may contribute to its reactivity.
  • An acetamide functional group that can participate in hydrogen bonding.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole moiety and the benzyl thioether are believed to play critical roles in binding to active sites, while the acetamide group facilitates additional interactions through hydrogen bonding.

Antimicrobial Activity

Research indicates that compounds with thiazole rings often exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. For instance, it has demonstrated cytotoxic effects against different cancer cell lines, including breast and lung cancer cells. This activity is likely due to its ability to induce apoptosis and inhibit cell proliferation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibits growth of bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Cytotoxicity Assay : In a cytotoxicity assay against MCF-7 breast cancer cells, the compound showed an IC50 value of 25 µM, indicating potent anticancer activity .
  • Inflammation Model : In an animal model of inflammation, treatment with the compound significantly reduced paw edema compared to control groups, suggesting its potential utility in treating inflammatory diseases.

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